An In-depth Technical Guide to 2-(Cyclopropylamino)-2-methylpropan-1-ol (PubChem CID: 75479470)
An In-depth Technical Guide to 2-(Cyclopropylamino)-2-methylpropan-1-ol (PubChem CID: 75479470)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical and physical properties, a proposed synthetic route, and the potential biological significance of 2-(Cyclopropylamino)-2-methylpropan-1-ol. This document is intended to serve as a valuable resource for professionals in the fields of medicinal chemistry, pharmacology, and drug development.
Chemical Identity and Physicochemical Properties
2-(Cyclopropylamino)-2-methylpropan-1-ol is a substituted amino alcohol characterized by the presence of a cyclopropylamine moiety attached to a 2-methylpropan-1-ol backbone. The unique structural features of this compound, particularly the strained three-membered cyclopropane ring, suggest interesting chemical reactivity and potential for biological activity.
Table 1: Physicochemical Properties of 2-(Cyclopropylamino)-2-methylpropan-1-ol
| Property | Value | Source |
| PubChem CID | 75479470 | PubChem |
| Molecular Formula | C₇H₁₅NO | PubChem |
| Molecular Weight | 129.20 g/mol | PubChem |
| IUPAC Name | 2-(cyclopropylamino)-2-methylpropan-1-ol | PubChem |
| CAS Number | Not Available | - |
| Predicted XLogP3 | 0.6 | PubChem |
| Predicted Hydrogen Bond Donor Count | 2 | PubChem |
| Predicted Hydrogen Bond Acceptor Count | 2 | PubChem |
| Predicted Rotatable Bond Count | 3 | PubChem |
| Predicted pKa (strongest acidic) | 15.6 | ChemAxon |
| Predicted pKa (strongest basic) | 10.5 | ChemAxon |
Proposed Synthesis: A Mechanistic Approach
Retrosynthetic Analysis
A retrosynthetic analysis points towards two primary synthetic strategies: reductive amination and nucleophilic substitution.
Caption: Retrosynthetic pathways for 2-(Cyclopropylamino)-2-methylpropan-1-ol.
Reductive amination is generally preferred for its efficiency and milder reaction conditions compared to direct N-alkylation, which can be prone to over-alkylation and require harsher conditions.
Proposed Synthetic Pathway via Reductive Amination
This proposed synthesis proceeds in two conceptual steps within a one-pot reaction: the formation of an intermediate imine (or enamine) followed by its reduction.
Caption: Proposed synthesis of 2-(Cyclopropylamino)-2-methylpropan-1-ol.
Detailed Experimental Protocol (Proposed)
This protocol is based on established procedures for reductive amination.[1]
Materials:
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1-Hydroxy-2-methylpropan-2-one (Hydroxyacetone)
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Cyclopropylamine
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Sodium triacetoxyborohydride (NaBH(OAc)₃)
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1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)
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Acetic acid (optional, as a catalyst)
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Saturated aqueous sodium bicarbonate (NaHCO₃) solution
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Anhydrous magnesium sulfate (MgSO₄)
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Standard laboratory glassware and magnetic stirrer
Procedure:
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Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 1-hydroxy-2-methylpropan-2-one (1.0 equivalent) and cyclopropylamine (1.1-1.2 equivalents) in anhydrous 1,2-dichloroethane (DCE) to make an approximately 0.5 M solution.
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Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. The reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). A small amount of acetic acid (0.1 equivalents) can be added to catalyze imine formation, particularly if the reaction is sluggish.[1]
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Reduction: To the stirring solution, add sodium triacetoxyborohydride (1.5 equivalents) portion-wise over 15-20 minutes. The reaction is mildly exothermic.
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Reaction Monitoring: Continue to stir the reaction mixture at room temperature for 12-24 hours, or until the starting materials are consumed as indicated by TLC or GC-MS.
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Workup: Carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until gas evolution ceases. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane or ethyl acetate (3 x 20 mL).
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Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield pure 2-(Cyclopropylamino)-2-methylpropan-1-ol.
Potential Biological Significance and Applications
The biological activity of 2-(Cyclopropylamino)-2-methylpropan-1-ol has not been explicitly reported. However, an analysis of its structural motifs allows for an informed discussion of its potential pharmacological relevance.
The Cyclopropylamine Moiety in Medicinal Chemistry
The cyclopropylamine group is a well-known pharmacophore found in a number of approved drugs and clinical candidates.[2][3] Its inclusion in a molecule can confer several desirable properties:
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Metabolic Stability: The high C-H bond dissociation energy of the cyclopropane ring can reduce susceptibility to oxidative metabolism by cytochrome P450 (CYP) enzymes.[4] This can lead to an improved pharmacokinetic profile.
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Enzyme Inhibition: The strained cyclopropylamine ring can act as a mechanism-based inactivator of certain enzymes. A prominent example is the inhibition of monoamine oxidases (MAOs) and lysine-specific demethylase 1 (LSD1), both of which are important targets in neuropharmacology and oncology, respectively.[2]
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Conformational Rigidity: The cyclopropyl group introduces conformational constraint, which can lead to higher binding affinity and selectivity for a biological target.
However, it is also important to note that the metabolism of the cyclopropylamine moiety can sometimes lead to the formation of reactive intermediates, which has been implicated in the hepatotoxicity of some drugs like trovafloxacin.[4][5]
The 2-Amino-2-methyl-1-propanol Backbone
The 2-amino-2-methyl-1-propanol scaffold is a common building block in organic synthesis and is found in various biologically active molecules.[6] It provides a hydrophilic handle and a chiral center (if derivatized appropriately), which can influence solubility and interactions with biological targets.
Potential Therapeutic Areas
Given the presence of the cyclopropylamine moiety, 2-(Cyclopropylamino)-2-methylpropan-1-ol could be investigated for activity in the following areas:
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Neuropharmacology: As a potential inhibitor of MAOs, it could have applications in the treatment of depression and neurodegenerative diseases.
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Oncology: Inhibition of LSD1 is a promising strategy in cancer therapy, and this compound could be explored as a starting point for the development of novel anti-cancer agents.
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Antiviral and Antibacterial Agents: The cyclopropylamine group is a key component of some antiviral and antibacterial drugs.[2][3]
Further research, including in vitro and in vivo studies, is necessary to elucidate the specific biological activities and therapeutic potential of 2-(Cyclopropylamino)-2-methylpropan-1-ol.
Conclusion
2-(Cyclopropylamino)-2-methylpropan-1-ol is a structurally interesting molecule with potential applications in medicinal chemistry. This guide has provided a comprehensive overview of its known properties, a detailed proposed synthetic route based on established chemical principles, and a discussion of its potential biological significance derived from its key structural features. The information presented herein should serve as a solid foundation for researchers and drug development professionals interested in exploring the therapeutic potential of this and related compounds.
References
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Reductive Amination of 1-Hydroxy-2-propanone Over Nickel and Copper Catalysts. (2018). Chemical Papers, 72(6), 1429-1440. Available from: [Link]
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Kalgutkar, A. S., Gardner, I., Obach, R. S., & Harriman, S. P. (2005). Examples of Pharmacologically Active Compounds Containing the Cyclopropylamine Group and Bioactivation by P450 and MAO Enzymes. Current Drug Metabolism, 6(3), 161-201. Available from: [Link]
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Gardarsdottir, H. (n.d.). Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Journal of Pharmacological Reports. Available from: [Link]
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Wikipedia. (n.d.). Cyclopropylamine. In Wikipedia. Retrieved from [Link]
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Reductive amination. (n.d.). In Wikipedia. Retrieved from [Link]
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Kim, D., Jeon, H. J., Kwak, Y., Lee, S. J., Nam, T. G., Yu, J. H., & An, H. (2024). Photocatalytic intermolecular bromonitroalkylation of styrenes: synthesis of cyclopropylamine derivatives and their evaluation as LSD1 inhibitors. Organic & Biomolecular Chemistry, 22(1), 108-113. Available from: [Link]
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Reductive Amination of 2-Amino-2-methyl-1-propanol and Ammonia to Produce 2-Methyl-1,2-propanediamine over Raney Nickel Catalyst. (2018). Catalysis Letters, 148(11), 3436-3445. Available from: [Link]
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Shanu-Wilson, J. (2021). Metabolism of cyclopropyl groups. Hypha Discovery Blogs. Available from: [Link]
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Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. (2023). RSC Medicinal Chemistry, 14(1), 25-50. Available from: [Link]
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A general carbonyl alkylative amination for tertiary amine synthesis facilitated by visible light. (2020). Nature Chemistry, 12(12), 1139-1145. Available from: [Link]
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Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Available from: [Link]
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In Vitro Metabolism of a Model Cyclopropylamine to Reactive Intermediate: Insights into Trovafloxacin-Induced Hepatotoxicity. (2008). Chemical Research in Toxicology, 21(3), 659-668. Available from: [Link]
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Synthesis of Secondary Amines via One-Pot Migrative Reductive Amination. (2021). University of California, Irvine. Available from: [Link]
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Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849-3862. Available from: [Link]
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A Modular and Practical Synthesis of Zwitterionic Hydrogels through Sequential Amine-Epoxy “Click” Chemistry and N-Alkylation Reaction. (2019). Polymers, 11(9), 1485. Available from: [Link]
